

Solubility profile of 4-phenylbutanal in organic and aqueous solvents

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Compound of Interest

Compound Name: 4-Phenylbutanal

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Solubility Profile of 4-Phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-phenylbutanal** in various organic and aqueous solvent systems. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative information, extrapolates data from structurally similar compounds, and presents standardized experimental protocols for determining precise solubility.

Core Concepts: Understanding Solubility

The solubility of a chemical compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, formulation development, and biological systems. The principle of "like dissolves like" is the cornerstone of solubility prediction. **4-Phenylbutanal** possesses a molecular structure with both polar and non-polar characteristics, which dictates its solubility profile. The presence of a polar aldehyde functional group allows for dipole-dipole interactions with polar solvents, while the non-polar phenyl and butyl groups favor interactions with non-polar organic solvents.^{[1][2]} Consequently, **4-phenylbutanal** is expected to be more soluble in organic solvents than in water.^{[1][2]}

Qualitative Solubility Profile

Based on available literature, **4-phenylbutanal** is described as being soluble in a range of organic solvents and having limited or slight solubility in water.[\[2\]](#)

Table 1: Qualitative Solubility of **4-Phenylbutanal**

Solvent Class	Specific Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Slightly Soluble	The polar aldehyde group can form hydrogen bonds with water, but the large non-polar phenylbutyl group limits overall solubility.
Alcohols (e.g., Ethanol, Methanol)	Soluble		The hydroxyl group of alcohols can interact with the aldehyde group, and the alkyl chain is compatible with the non-polar portion of 4-phenylbutanal.
Polar Aprotic	Acetone, Dichloromethane, Chloroform, Ethyl Acetate	Soluble	These solvents can effectively solvate both the polar aldehyde and the non-polar phenylbutyl moieties of the molecule. ^[3]
Non-Polar	Toluene, Hexane, Ether	Soluble	The non-polar nature of these solvents allows for favorable van der Waals interactions with the large hydrophobic phenylbutyl group of 4-phenylbutanal. ^{[1][2]}

Inferred Solubility from Analogous Compounds

To provide a more practical, albeit estimated, understanding of **4-phenylbutanal**'s solubility, data from structurally related aromatic aldehydes, benzaldehyde and cinnamaldehyde, can be considered.

- Benzaldehyde: This simpler aromatic aldehyde is reported to be miscible with organic solvents like alcohols and ethers, while being immiscible with water.[4] It is slightly soluble in water.[5]
- Cinnamaldehyde: This compound, featuring a phenyl group and an aldehyde, is soluble in organic solvents such as ethanol, diethyl ether, and chloroform, but has limited solubility in water.[6][7][8] It is also miscible with alcohol and oils.[8][9]

Given that **4-phenylbutanal** has a larger non-polar alkyl chain than benzaldehyde and cinnamaldehyde, its solubility in non-polar solvents is expected to be comparable or slightly enhanced, while its water solubility is likely to be in a similarly low range.

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, standardized experimental methods are required. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the widely used shake-flask method.[10][11][12]

General Shake-Flask Method (Adapted from OECD Guideline 105)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]

Objective: To determine the saturation concentration of **4-phenylbutanal** in a given solvent at a specific temperature.

Materials:

- **4-Phenylbutanal** (of known purity)
- Selected solvents (analytical grade)

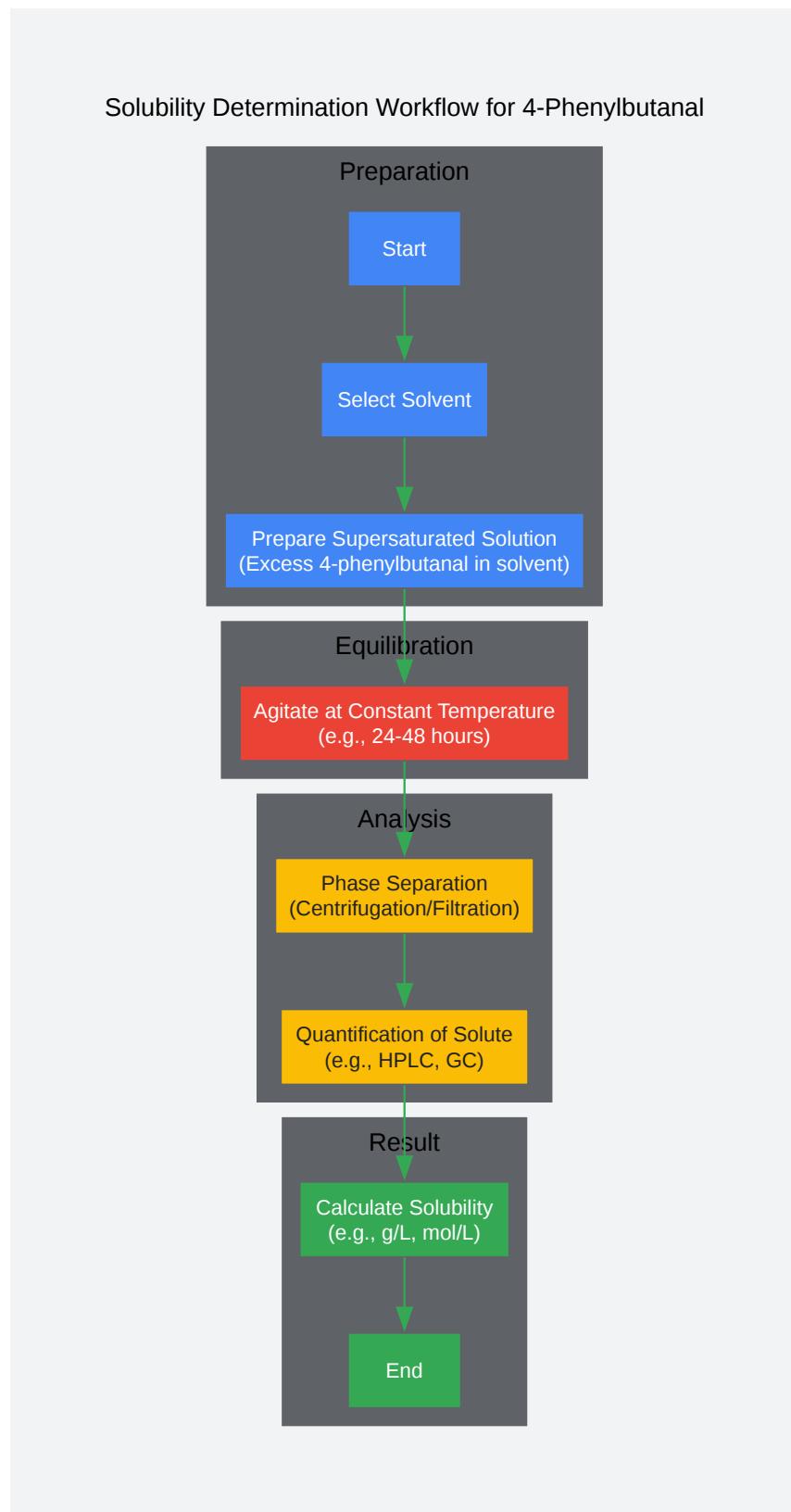
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge and/or syringe filters (pore size appropriate to remove undissolved particles)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **4-phenylbutanal** to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
- Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the optimal equilibration time.[10]
- Phase Separation: After equilibration, allow the mixture to stand undisturbed at the experimental temperature to allow undissolved solid to settle. To ensure complete removal of undissolved solute, centrifuge the samples or filter the supernatant through a syringe filter.
- Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Determine the concentration of **4-phenylbutanal** in the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-FID).
- Calculation: Calculate the solubility of **4-phenylbutanal** in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The logical progression for determining the solubility of a compound can be visualized as a clear workflow.



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Caption: Workflow for determining the solubility of **4-phenylbutanal**.

Conclusion

While specific quantitative solubility data for **4-phenylbutanal** is not readily available in the public domain, a strong qualitative and inferred understanding of its solubility profile can be established based on its chemical structure and comparison with analogous compounds. It is highly soluble in a wide range of organic solvents and exhibits limited solubility in aqueous media. For drug development and other applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is crucial for informed solvent selection in synthesis, purification, and formulation processes.

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